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molecular formula C8H12N2OS2 B173389 Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester CAS No. 161715-28-2

Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester

Cat. No. B173389
M. Wt: 216.3 g/mol
InChI Key: FOCHWRRZRMBNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05679790

Procedure details

To a mixture solution of triphenylphosphine and diethyl azodicarboxylate in 10 ml of tetrahydrofuran was added a mixture of 119 mg of Compound (3) and thioacetic acid under ice-cooling, and the reaction mixture was stirred for 1 hour at the same condition, then for 1 hour at room temperature. After the reaction solvent was removed under reduced pressure, the resulting residue was purified by silica gel column chromatography (chloroform: ethanol=1:1) to give 107 mg (65%) of 3-acetylthio-1-(thiazolin-2-yl)azetidine [Compound (4)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.O[CH:33]1[CH2:36][N:35]([C:37]2[S:38][CH2:39][CH2:40][N:41]=2)[CH2:34]1.[C:42]([OH:45])(=[S:44])[CH3:43]>O1CCCC1>[C:42]([S:44][CH:33]1[CH2:36][N:35]([C:37]2[S:38][CH2:39][CH2:40][N:41]=2)[CH2:34]1)(=[O:45])[CH3:43]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
119 mg
Type
reactant
Smiles
OC1CN(C1)C=1SCCN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=S)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at the same condition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (chloroform: ethanol=1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)SC1CN(C1)C=1SCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 107 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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